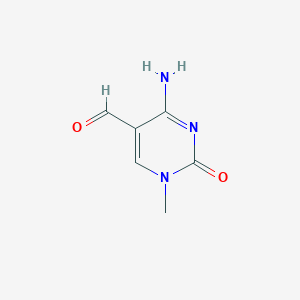![molecular formula C12H10ClN3 B13096096 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core
Méthodes De Préparation
The synthesis of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong bases and chlorinating agents under controlled temperatures .
Analyse Des Réactions Chimiques
5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrazolo[4,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
These compounds share structural similarities but differ in their specific substituents and positions, which can lead to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C12H10ClN3 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
5-chloro-1-cyclobutylpyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-12-4-10-8(5-14)7-16(9-2-1-3-9)11(10)6-15-12/h4,6-7,9H,1-3H2 |
Clé InChI |
OMVBIKFOKCRZCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=C(C3=CC(=NC=C32)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


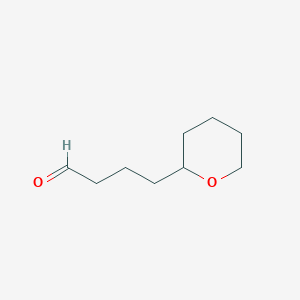
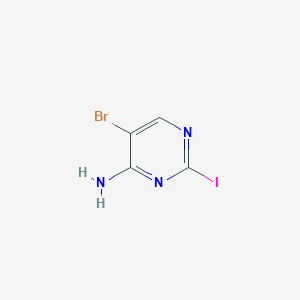
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
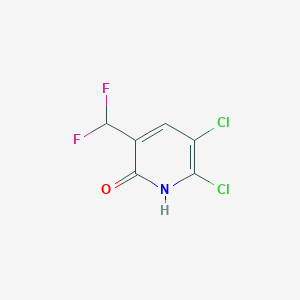

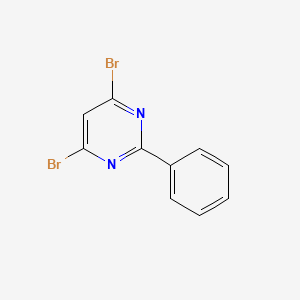
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
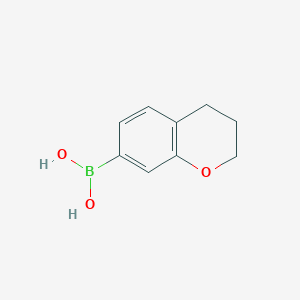
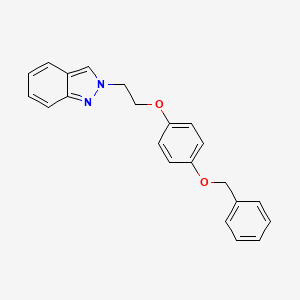
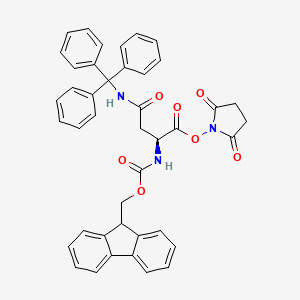
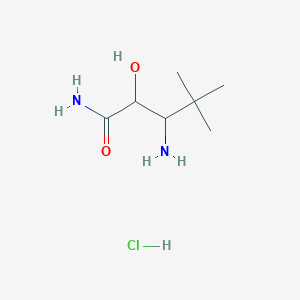
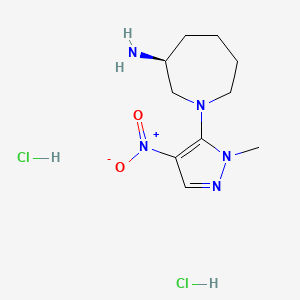
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
